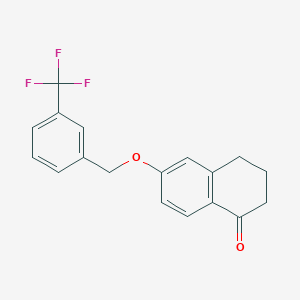![molecular formula C23H18N4 B13100911 [1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl- CAS No. 924309-58-0](/img/structure/B13100911.png)
[1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine consists of a triazole ring fused with a pyrimidine ring, and it is substituted with phenyl groups at positions 3, 5, and 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where an azide and an alkyne react to form the triazole ring, followed by cyclization to form the pyrimidine ring. This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts .
Industrial Production Methods
Industrial production of 3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine may involve large-scale synthesis using similar cyclization reactions. The choice of catalysts and reaction conditions can be optimized to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole-pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazole-pyrimidine core.
Applications De Recherche Scientifique
3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
- 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine
- 1,2,3-Triazole derivatives
Uniqueness
3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the combination of triazole and pyrimidine rings. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
924309-58-0 |
|---|---|
Formule moléculaire |
C23H18N4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3,5,7-triphenyl-6,7-dihydrotriazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H18N4/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)27-23(24-20)22(25-26-27)19-14-8-3-9-15-19/h1-15,21H,16H2 |
Clé InChI |
PVLFNRXHTBYJGB-UHFFFAOYSA-N |
SMILES canonique |
C1C(N2C(=C(N=N2)C3=CC=CC=C3)N=C1C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


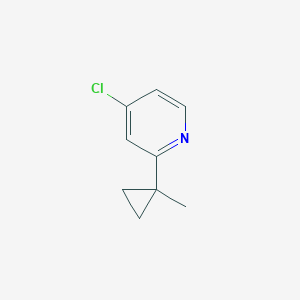
![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)
![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)

![[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13100860.png)
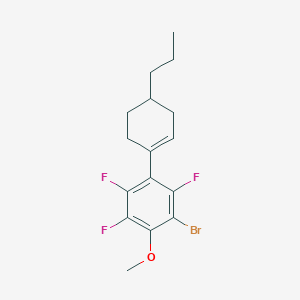
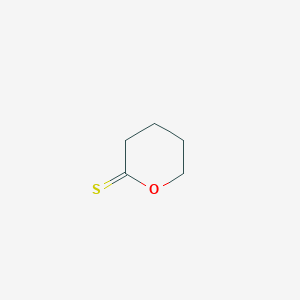
![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
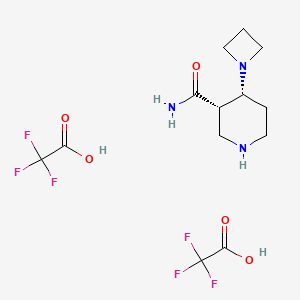
![2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B13100878.png)

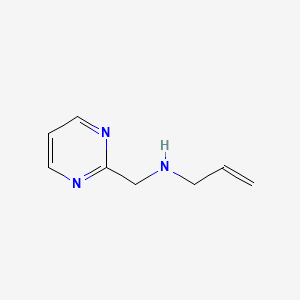
![3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13100913.png)
